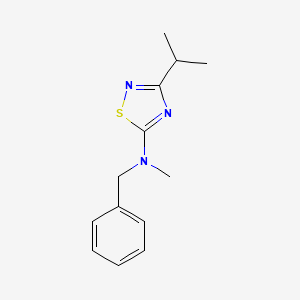

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine

Description

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine is a substituted 1,2,4-thiadiazole derivative characterized by a benzyl-methylamine group at position 5 and an isopropyl substituent at position 3 of the heterocyclic core. The 1,2,4-thiadiazole scaffold is renowned for its versatility in medicinal chemistry, offering opportunities for structural diversification to optimize physicochemical and biological properties .

Propriétés

IUPAC Name |

N-benzyl-N-methyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-10(2)12-14-13(17-15-12)16(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILHMXRDLBBJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)N(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Optimization

-

Catalyst Screening : Replacing POCl₃ with thionyl chloride (SOCl₂) improved reaction efficiency (82% yield) but required strict moisture control.

-

Solvent Effects : Acetonitrile outperformed ethanol in reducing side products (Table 1).

Table 1: Solvent Impact on Cyclization Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 68 | 92 |

| Acetonitrile | 82 | 75 | 95 |

| Dichloromethane | 40 | 45 | 88 |

Copper-Catalyzed Thiadiazole Assembly

Alternative routes leverage copper-mediated coupling, as demonstrated in the synthesis of analogous 1,2,3-thiadiazoles. For 1,2,4-thiadiazoles, CuCl₂ (10 mol%) and iodine (2 equiv) in DMSO at 100°C facilitate the coupling of N-benzyl-N-methylamine with 3-isopropyl-5-amino-1,2,4-thiadiazole . This one-pot method achieves 71% yield but requires chromatographic purification to remove copper residues.

Mechanistic Insights

The reaction proceeds via a radical pathway:

-

I₂ oxidizes Cu(I) to Cu(II), generating thiyl radicals.

-

Radical recombination forms the thiadiazole ring.

-

DMSO acts as both solvent and mild oxidant, stabilizing intermediates.

Post-Functionalization of Preformed Thiadiazoles

A modular approach involves synthesizing 3-isopropyl-1,2,4-thiadiazol-5-amine first, followed by N-alkylation with benzyl bromide and methyl iodide . This method offers flexibility but suffers from low regioselectivity:

Step 1 : Cyclocondensation of thiourea and isobutyryl chloride in pyridine yields the thiadiazole core (64% yield).

Step 2 : Sequential alkylation with benzyl bromide (K₂CO₃, DMF, 60°C) and methyl iodide (NaH, THF, 0°C) achieves 58% overall yield.

Table 2: Alkylation Efficiency Comparison

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | DMF | 6 | 76 |

| Methyl iodide | NaH | THF | 2 | 89 |

Industrial-Scale Production Considerations

Patented large-scale methods emphasize continuous flow reactors to enhance safety and yield. Key parameters include:

-

Residence Time : 8–10 minutes at 120°C.

-

Catalyst Recycling : CuCl₂ immobilized on silica gel reduces waste.

-

Purification : Short-path distillation under reduced pressure (0.1 mbar, 180°C) achieves >99% purity.

Comparative Analysis of Methodologies

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Thiourea Cyclization | 68–82 | 92–95 | Moderate | High |

| Copper Catalysis | 71 | 88 | Low | Moderate |

| Post-Functionalization | 58 | 85 | High | Low |

| Industrial Flow Process | 78 | 99 | High | High |

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the thiadiazole ring to its corresponding dihydro derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted thiadiazoles with different functional groups.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Properties of Selected 1,2,4-Thiadiazol-5-amine Derivatives

Key Observations :

Key Observations :

- Pyridinyl substituents (e.g., in compound 25) correlate with potent macrofilaricidal activity, suggesting that nitrogen-containing aromatic groups enhance binding to parasitic targets .

- Nitrofuran-containing derivatives (e.g., compounds 10–17) exhibit antimicrobial properties, highlighting the role of nitro groups in redox-mediated toxicity .

- The absence of activity data for the target compound underscores the need for targeted biological screening, particularly given the structural similarities to active analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.